

limertinib (diTFA) solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *limertinib (diTFA)*

Cat. No.: *B12374423*

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Application Notes and Protocols: Limertinib (diTFA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **limertinib (diTFA)**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and protocols for its use in research settings. Limertinib is a potent inhibitor of EGFR mutations, including T790M, exon 19 deletions, and exon 21 L858R substitutions, which are frequently observed in non-small cell lung cancer (NSCLC).

Solubility of Limertinib and its diTFA Salt

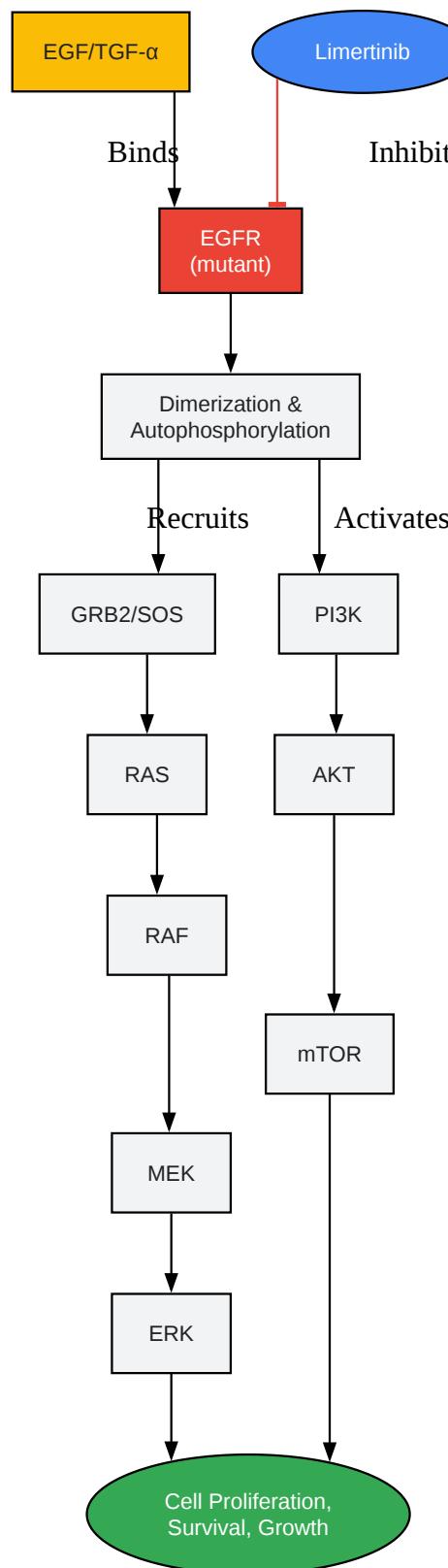
The solubility of a compound is a critical parameter for the design and execution of both *in vitro* and *in vivo* experiments. Below is a summary of the available solubility data for limertinib and its di-trifluoroacetic acid (diTFA) salt in common laboratory solvents. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of the compound.^[1]

Compound	Solvent	Solubility	Molar Concentration (approx.)
Limertinib	Dimethyl Sulfoxide (DMSO)	100 mg/mL[1]	183.13 mM[1]
Ethanol	8 mg/mL[1]	14.65 mM	
Water	Insoluble[1]	-	
Limertinib (diTFA)	Dimethyl Sulfoxide (DMSO)	≥ 200 mg/mL	≥ 258.36 mM

Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For stock solutions, it is advisable to store them in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]

Signaling Pathway Targeted by Limertinib

Limertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Limertinib specifically targets these mutant forms of EGFR, thereby blocking downstream signaling cascades.



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Caption: EGFR signaling pathway inhibited by Limertinib.

Experimental Protocols

Protocol 1: Preparation of Limertinib (dTFA) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **limertinib (dTFA)** in DMSO, which can be further diluted for various in vitro assays.

Materials:

- **Limertinib (dTFA)** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibrate the **limertinib (dTFA)** vial to room temperature before opening.
- Weigh the desired amount of **limertinib (dTFA)** powder in a sterile container.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the calculated mass of **limertinib (dTFA)**).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

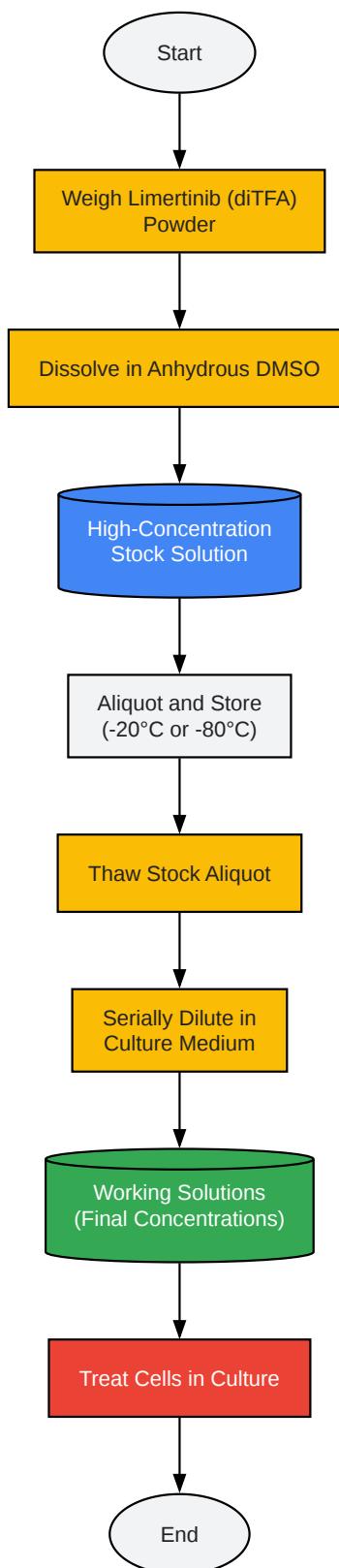
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.

Materials:

- **Limertinib (dTFA)** stock solution (e.g., 100 mM in DMSO)
- Complete cell culture medium appropriate for the cell line
- Sterile tubes and pipettes

Procedure:

- Thaw an aliquot of the **limertinib (dTFA)** stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.
- For example, to prepare a 100 μM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μL of stock to 999 μL of medium).
- Use the freshly prepared working solutions immediately for treating cells.



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Caption: Workflow for preparing Limertinib solutions.

Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol provides a general framework for assessing the effect of **limertinib (dTFA)** on the viability of cancer cell lines.

Materials:

- EGFR-mutant cancer cell line (e.g., NCI-H1975)
- Complete cell culture medium
- 96-well cell culture plates
- **Limertinib (dTFA)** working solutions
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- The next day, remove the medium and replace it with fresh medium containing various concentrations of **limertinib (dTFA)** (e.g., a range from 0.1 nM to 10 μ M). Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.^[2]
- After the incubation period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours) to allow for color development.
- Measure the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

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